molecular formula C16H16N4O2 B014049 1-Allyl-3,7-diméthyl-8-phénylxanthine CAS No. 149981-23-7

1-Allyl-3,7-diméthyl-8-phénylxanthine

Numéro de catalogue: B014049
Numéro CAS: 149981-23-7
Poids moléculaire: 296.32 g/mol
Clé InChI: DKISSNPEWQAXRA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Allyl-3,7-dimethyl-8-phenylxanthine is a chemical compound known for its role as an A1 adenosine receptor antagonist . This compound has a molecular formula of C16H16N4O2 and a molecular weight of 296.32 g/mol . It is characterized by its unique structure, which includes an allyl group, two methyl groups, and a phenyl group attached to a xanthine core.

Applications De Recherche Scientifique

Biochemical Research

ADPX serves as a crucial reference standard in the study of adenosine receptors. Its antagonistic action on the A1 receptor allows researchers to explore the physiological roles of adenosine signaling pathways. This compound is utilized in:

  • Receptor Studies : Investigating the interaction between adenosine receptors and neurotransmitters, particularly in the context of neurological disorders such as epilepsy and cognitive dysfunctions.
  • Pharmacological Research : Understanding the pharmacodynamics of xanthines and their potential therapeutic effects on conditions influenced by adenosine signaling, including cardiovascular diseases and metabolic disorders.

Neuropharmacology

In neuropharmacological studies, ADPX is used to elucidate the role of adenosine in brain function. Its applications include:

  • Cognitive Research : Evaluating the effects of adenosine receptor antagonism on learning and memory processes. ADPX has been shown to enhance neurotransmitter release, potentially improving cognitive functions .
  • Epilepsy Studies : Exploring its potential to modulate seizure activity by blocking A1 receptors, which may lead to increased neuronal excitability and reduced seizure threshold.

Cardiovascular Research

ADPX's ability to modulate adenosine receptors has implications in cardiovascular health:

  • Platelet Aggregation Studies : Investigating how ADPX affects platelet function and aggregation, which is critical for understanding thrombotic diseases.
  • Heart Function : Assessing its role in cardiac protection during ischemia-reperfusion injury by blocking A1 receptor-mediated pathways that can exacerbate damage during heart attacks.

Metabolic Studies

ADPX has been studied for its impact on metabolic processes:

  • Lipid Metabolism : Research indicates that ADPX may influence lipolysis through its action on adenylate cyclase in adipocytes, suggesting potential applications in obesity management.
  • Energy Regulation : Investigating how antagonism of adenosine receptors affects energy homeostasis and metabolic syndrome-related conditions.

Pharmaceutical Development

The compound is also significant in drug discovery and development:

  • Lead Compound for Drug Design : As a potent A1 receptor antagonist, ADPX serves as a model for designing new therapeutic agents targeting adenosine receptors.
  • Analytical Standards : Used as a reference material in analytical chemistry to ensure the quality and efficacy of pharmaceutical products containing xanthines.

Case Studies and Research Findings

Numerous studies highlight the applications of ADPX across various fields:

Study FocusFindingsReference
NeuroprotectionADPX enhances synaptic transmission, indicating potential for cognitive enhancement.
Cardiovascular EffectsModulation of platelet aggregation suggests therapeutic avenues for thrombotic disorders.
Metabolic ImpactInfluences lipolysis, indicating possible applications in obesity treatment.

Mécanisme D'action

Target of Action

The primary target of 1-Allyl-3,7-dimethyl-8-phenylxanthine is the Adenosine A1 receptor (A1-R) . This receptor plays a crucial role in inhibitory neurotransmission and is involved in various physiological processes such as sleep regulation and pain perception.

Mode of Action

1-Allyl-3,7-dimethyl-8-phenylxanthine acts as an antagonist of the Adenosine A1 receptor . It blocks the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist 2-chloro-N6-cyclopentyl-adenosine .

Biochemical Pathways

The antagonistic action of 1-Allyl-3,7-dimethyl-8-phenylxanthine on the Adenosine A1 receptor affects the adenosine signaling pathway . By blocking the A1 receptor, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and neurotransmitter release.

Result of Action

The antagonistic action of 1-Allyl-3,7-dimethyl-8-phenylxanthine on the Adenosine A1 receptor can lead to a variety of cellular effects, depending on the specific physiological context. For example, in the nervous system, it may enhance neurotransmitter release and neuronal activity .

Analyse Biochimique

Biochemical Properties

1-Allyl-3,7-dimethyl-8-phenylxanthine is known to interact with adenosine receptors, particularly the A1 adenosine receptor . The nature of these interactions involves blocking increases in intracellular Ca2+ concentration produced by the A1 receptor agonist .

Cellular Effects

The effects of 1-Allyl-3,7-dimethyl-8-phenylxanthine on cells are primarily mediated through its antagonistic action on the A1 adenosine receptor . This can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Allyl-3,7-dimethyl-8-phenylxanthine exerts its effects by binding to the A1 adenosine receptor and blocking the increases in intracellular Ca2+ concentration produced by the A1 receptor agonist . This does not antagonize increases produced by the A2 or A3 agonists .

Méthodes De Préparation

The synthesis of 1-Allyl-3,7-dimethyl-8-phenylxanthine typically involves the alkylation of 3,7-dimethylxanthine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-Allyl-3,7-dimethyl-8-phenylxanthine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The allyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

1-Allyl-3,7-dimethyl-8-phenylxanthine can be compared with other xanthine derivatives such as:

The uniqueness of 1-Allyl-3,7-dimethyl-8-phenylxanthine lies in its specific structural features and its potent antagonistic action on A1 adenosine receptors, making it a valuable tool in scientific research and potential therapeutic applications.

Activité Biologique

Phenserine is a reversible acetylcholinesterase (AChE) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD) and as a neuroprotective agent against organophosphate toxicity. This article provides a comprehensive overview of the biological activity of phenserine, detailing its mechanisms, clinical trial findings, and case studies.

Phenserine primarily acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, phenserine increases the availability of acetylcholine, enhancing cholinergic transmission. Additionally, phenserine has been shown to exert post-transcriptional effects on amyloid precursor protein (AβPP) mRNA, reducing the synthesis of amyloid-beta (Aβ), which is implicated in AD pathology .

Key Mechanisms:

  • AChE Inhibition : Increases acetylcholine levels, improving cognitive function.
  • Reduction of Aβ : Lowers Aβ production through modulation of AβPP mRNA.
  • Neuroprotective Properties : Protects neurons from apoptosis and enhances survival under neurotoxic conditions .

Clinical Trials and Efficacy

Phenserine has undergone various clinical trials aimed at assessing its safety and efficacy in treating Alzheimer's disease. Notably, early studies indicated that phenserine was well tolerated with a lower incidence of adverse effects compared to traditional AChE inhibitors.

Summary of Clinical Trials:

Study PhaseDesignParticipantsDosageKey Findings
Phase ISingle-dose escalationHealthy elderly volunteers5-20 mgSafe therapeutic range established; maximal inhibition of AChE observed
Phase IIDouble-blind, placebo-controlled72 AD patients5 mg BID to 10 mg BIDEvidence of improved cognition and functioning; lower adverse event rates
Phase IIbRandomized, placebo-controlled75 AD patients10 mg and 15 mg BIDTrends in reducing plasma Aβ levels; not statistically significant
Phase IIIDouble-blind, placebo-controlled375 AD patients10 mg and 15 mg BIDFailed to meet primary endpoints for efficacy

Case Studies

Several case studies have highlighted the neuroprotective effects of phenserine in models of organophosphate exposure. For instance, research demonstrated that phenserine pretreatment significantly improved survival rates and reduced neuronal death in rats exposed to soman, a potent nerve agent. Gene expression analysis revealed that phenserine increased the expression of neuroprotective genes, suggesting its potential as a protective strategy against nerve agent toxicity .

Notable Findings:

  • Neuroprotection Against Soman : Phenserine improved motor function and reduced mortality when administered before soman exposure .
  • Gene Expression Modulation : Increased levels of neuroprotective genes were observed post-treatment with phenserine .

Pharmacokinetics

Phenserine exhibits rapid clearance from the bloodstream, which may contribute to its improved tolerability profile compared to other AChE inhibitors. The pharmacokinetic parameters indicate a short half-life in plasma but prolonged inhibition of AChE activity due to slow drug-enzyme dissociation .

Key Pharmacokinetic Data:

ParameterValue
Plasma Half-Life~12.6 min
Brain Half-Life~8.5 min
Duration of AChE Inhibition~8.25 hr

Propriétés

IUPAC Name

3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKISSNPEWQAXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407835
Record name 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149981-23-7
Record name 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyl-3,7-dimethyl-8-phenylxanthine
Reactant of Route 2
Reactant of Route 2
1-Allyl-3,7-dimethyl-8-phenylxanthine
Reactant of Route 3
Reactant of Route 3
1-Allyl-3,7-dimethyl-8-phenylxanthine
Reactant of Route 4
Reactant of Route 4
1-Allyl-3,7-dimethyl-8-phenylxanthine
Reactant of Route 5
Reactant of Route 5
1-Allyl-3,7-dimethyl-8-phenylxanthine
Reactant of Route 6
Reactant of Route 6
1-Allyl-3,7-dimethyl-8-phenylxanthine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.